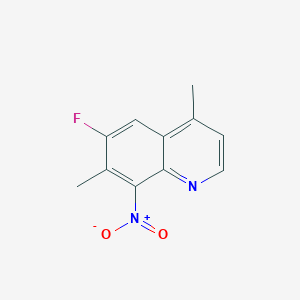
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H11Br It is a derivative of tetrahydronaphthalene, where a bromine atom is substituted at the 6th position and a methylene group is attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 1-methylene-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form 1-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-substituted-1-methylene-1,2,3,4-tetrahydronaphthalenes.
Oxidation: Formation of 6-bromo-1-formyl-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1-methyl-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the bromine and methylene substitutions.
6-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methylene group.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Contains additional methyl groups.
Uniqueness
6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromine atom and a methylene group, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H11Br |
|---|---|
Peso molecular |
223.11 g/mol |
Nombre IUPAC |
7-bromo-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H11Br/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h5-7H,1-4H2 |
Clave InChI |
DKISPBHRYROLNM-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)


![8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11885652.png)
![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)



![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
